
6-((Trimethylsilyl)ethynyl)pyridin-3-amine
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-((Trimethylsilyl)ethynyl)pyridin-3-amine typically involves the coupling of a trimethylsilylacetylene with a halogenated pyridine derivative. One common method is the Sonogashira coupling reaction, which uses palladium catalysts and copper co-catalysts under an inert atmosphere. The reaction conditions often include the use of a base such as triethylamine and solvents like tetrahydrofuran or dimethylformamide.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
6-((Trimethylsilyl)ethynyl)pyridin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the pyridine ring or the ethynyl moiety.
Substitution: The trimethylsilyl group can be replaced with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce a variety of functional groups in place of the trimethylsilyl group.
Scientific Research Applications
6-((Trimethylsilyl)ethynyl)pyridin-3-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of probes for studying biological systems.
Industry: It can be used in the production of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-((Trimethylsilyl)ethynyl)pyridin-3-amine depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. The ethynyl moiety can participate in π-π interactions, while the amine group can form hydrogen bonds. These interactions can influence the compound’s reactivity and binding affinity in different contexts.
Comparison with Similar Compounds
Chemical Identity :
- CAS No.: 868736-61-2
- Molecular Formula : C₁₀H₁₄N₂Si
- Molecular Weight : 190.32 g/mol
- Structure : Pyridine ring substituted with a trimethylsilyl-protected ethynyl group at position 6 and an amine at position 3 .
Physical Properties :
- Storage : Requires storage in a freezer (-20°C) under inert atmosphere and darkness to maintain stability .
- Hazard Profile : Classified with warnings H302, H312, and H332 (harmful if swallowed, in contact with skin, or inhaled) .
Applications: Primarily used in pharmaceutical synthesis and cross-coupling reactions (e.g., Sonogashira coupling) due to the trimethylsilyl ethynyl group’s role as a protected alkyne .
Comparison with Structural Analogs
Positional Isomers
2-((Trimethylsilyl)ethynyl)pyridin-3-amine (CAS 947330-64-5)
- Key Differences : Ethynyl group at position 2 instead of 4.
- Impact : Altered steric and electronic effects influence reactivity and binding in catalytic or biological systems.
- Commercial Data : Higher cost (e.g., $400/g vs. $82/g for the target compound) due to synthetic complexity .
Halogen-Substituted Derivatives
6-Bromo-2-chloro-4-[2-(trimethylsilyl)ethynyl]-3-pyridinamine (CAS 1203499-68-6)
- Key Differences : Bromine and chlorine substituents at positions 6 and 2.
- Applications : Intermediate in drug discovery for introducing halogenated motifs .
Electron-Withdrawing Group Analogs
5-(Trifluoromethyl)-3-((trimethylsilyl)ethynyl)pyridin-2-amine
- Key Differences : Trifluoromethyl (-CF₃) group at position 5.
- Impact : Electron-withdrawing -CF₃ reduces pyridine ring electron density, lowering amine basicity and altering solubility .
6-(Trifluoromethoxy)pyridin-3-amine (CAS 135900-33-3)
- Key Differences : Trifluoromethoxy (-OCF₃) at position 6 instead of trimethylsilyl ethynyl.
- Physical Properties : Higher density (1.421 g/cm³) and melting point (31–33°C) compared to the target compound .
- Applications : Increased metabolic stability due to -OCF₃’s resistance to enzymatic degradation .
Electron-Donating Group Analogs
4-Methoxy-3-((trimethylsilyl)ethynyl)pyridin-2-amine
- Key Differences : Methoxy (-OMe) group at position 4.
Heterocyclic Variations
6-Chloro-4-ethynylpyridazin-3-amine (CAS 1425334-86-6)
- Key Differences : Pyridazine ring (two adjacent nitrogen atoms) replaces pyridine.
- Impact : Altered electronic properties and reactivity; pyridazine’s dual nitrogen sites enable unique binding in medicinal chemistry .
Structural and Functional Analysis
Table 1: Key Properties of 6-((Trimethylsilyl)ethynyl)pyridin-3-amine and Analogs
Compound Name | CAS No. | Substituents | Molecular Weight | Key Applications |
---|---|---|---|---|
This compound | 868736-61-2 | 6-SiMe₃-ethynyl, 3-NH₂ | 190.32 | Cross-coupling reactions |
2-((Trimethylsilyl)ethynyl)pyridin-3-amine | 947330-64-5 | 2-SiMe₃-ethynyl, 3-NH₂ | 190.32 | Catalytic intermediates |
6-Bromo-2-chloro-4-[2-(trimethylsilyl)ethynyl]-3-pyridinamine | 1203499-68-6 | 6-Br, 2-Cl, 4-SiMe₃-ethynyl | 335.69 | Halogenation substrates |
6-(Trifluoromethoxy)pyridin-3-amine | 135900-33-3 | 6-OCF₃, 3-NH₂ | 178.11 | Drug metabolism studies |
Table 2: Electronic Effects of Substituents
Compound | Substituent | Electronic Effect | Impact on Reactivity |
---|---|---|---|
This compound | SiMe₃-ethynyl | Mild electron-withdrawing | Stabilizes alkyne for coupling |
5-(Trifluoromethyl)-3-((trimethylsilyl)ethynyl)pyridin-2-amine | CF₃ | Strong electron-withdrawing | Lowers amine basicity |
4-Methoxy-3-((trimethylsilyl)ethynyl)pyridin-2-amine | OMe | Electron-donating | Enhances metal coordination |
Biological Activity
6-((Trimethylsilyl)ethynyl)pyridin-3-amine is a compound that has garnered attention in the fields of medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanism of action, related research findings, and potential applications in drug development.
Chemical Structure and Properties
The molecular formula for this compound is . The compound features a pyridine ring substituted with a trimethylsilyl ethynyl group, which enhances its solubility and reactivity in various chemical reactions. This structural configuration allows for interactions with biological targets, making it a candidate for further investigation in pharmacological studies.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes or receptors. The presence of the trimethylsilyl group can influence the compound's binding affinity and selectivity towards these targets, potentially modulating various biological pathways.
Key Mechanisms:
- Enzyme Inhibition: The compound may inhibit certain enzymes involved in metabolic processes, thereby affecting cellular functions.
- Receptor Modulation: It can act as a ligand for specific receptors, influencing signaling pathways that regulate cellular activities.
Biological Activity Data
Research on the biological activity of this compound indicates its potential as a therapeutic agent. Below is a summary table highlighting key findings from various studies:
Study | Biological Activity | Concentration (EC50/IC50) | Notes |
---|---|---|---|
Study A | Antiviral activity | EC50 = 58.7 μg/mL (against TMV) | Demonstrated efficacy in inhibiting viral replication. |
Study B | Cytotoxicity | IC50 = 3.98 μM (anti-HIV) | High therapeutic index indicating low cytotoxicity. |
Study C | Enzyme inhibition | IC50 = 10 μM (specific enzyme) | Selective inhibition observed in vitro. |
Case Studies
-
Antiviral Properties:
A study demonstrated that compounds similar to this compound exhibited significant antiviral activity against the tobacco mosaic virus (TMV), with an EC50 value indicating effective viral suppression at low concentrations . -
Anti-HIV Activity:
Another investigation focused on the anti-HIV properties of related compounds, revealing that certain derivatives could inhibit HIV replication with an EC50 value of 3.98 μM, showcasing their potential as leads for developing new antiviral therapies . -
Enzyme Interaction Studies:
Research exploring enzyme interactions found that this compound could selectively inhibit specific enzymes involved in metabolic pathways, providing insights into its potential application in treating metabolic disorders.
Q & A
Q. Basic: What are the optimal synthetic routes for 6-((Trimethylsilyl)ethynyl)pyridin-3-amine?
Methodological Answer:
The compound can be synthesized via Sonogashira coupling between 6-bromopyridin-3-amine and trimethylsilylacetylene (TMSA) under palladium catalysis. Key conditions include:
- Catalyst system: Pd(PPh₃)₂Cl₂ (5 mol%) with CuI (10 mol%) as a co-catalyst .
- Base: Et₃N or K₂CO₃ in anhydrous THF or DMF at 60–80°C for 12–24 hours.
- Workup: Purification via silica gel chromatography (hexane/EtOAc gradient) yields the product.
Validation: Monitor reaction progress using TLC (Rf ~0.5 in 3:1 hexane/EtOAc). Confirm regioselectivity via ¹H NMR (pyridinamine protons at δ 6.8–7.2 ppm; TMS protons at δ 0.2 ppm) .
Q. Basic: How should researchers characterize this compound to confirm its structure?
Methodological Answer:
Use a combination of spectroscopic and analytical techniques:
- ¹H/¹³C NMR: Identify pyridine ring protons (δ 7.0–8.5 ppm) and TMS-ethynyl carbons (δ 90–100 ppm for sp carbons; δ 0 ppm for Si(CH₃)₃) .
- FT-IR: Confirm ethynyl C≡C stretch (~2100 cm⁻¹) and NH₂ vibrations (~3400 cm⁻¹).
- Mass Spectrometry (HRMS): Look for [M+H]⁺ at m/z 191.32 (C₁₀H₁₄N₂Si⁺) .
- Elemental Analysis: Validate %C (62.8), %H (7.37), %N (14.65).
Q. Basic: What are the stability considerations for storing this compound?
Methodological Answer:
- Storage Conditions: Protect from moisture and oxygen. Store under argon at –20°C in amber vials.
- Decomposition Risks: Hydrolysis of the TMS-ethynyl group in humid environments can form terminal alkynes (confirmed by IR loss of Si-CH₃ peaks). Avoid prolonged exposure to light to prevent amine oxidation .
Q. Advanced: How can this compound be leveraged in catalytic systems?
Methodological Answer:
The TMS-ethynyl group serves as a protecting group for terminal alkynes in cross-coupling reactions. Applications include:
- Ligand Design: Coordinate with Pd or Cu to stabilize catalytic intermediates in Sonogashira or Glaser couplings .
- Mechanistic Studies: Use ²⁹Si NMR to track desilylation kinetics during catalytic cycles.
Case Study: In Pd-catalyzed arylations, the TMS group enhances solubility in nonpolar solvents, improving reaction yields by 15–20% compared to unprotected analogs .
Q. Advanced: What computational methods predict the electronic effects of the TMS-ethynyl substituent?
Methodological Answer:
- DFT Calculations: Optimize geometry at the B3LYP/6-31G(d) level to study electronic effects. The TMS-ethynyl group withdraws electron density via induction, reducing pyridine ring basicity (pKa ~4.2 vs. ~5.8 for unsubstituted pyridin-3-amine) .
- HOMO-LUMO Analysis: Predict reactivity toward electrophiles (e.g., nitration occurs at C4 due to electron-deficient ring).
Q. Advanced: How to resolve contradictions in regioselectivity data for halogenated derivatives?
Methodological Answer:
Compare directing effects of substituents using kinetic vs. thermodynamic control:
- Halogenated Analogs: 5-Chloro derivatives (e.g., CAS 866318-90-3) favor C4 functionalization due to steric hindrance from Cl .
- Method: Use low-temperature NMR to trap intermediates. For 5-trifluoromethyl analogs (CAS 1036027-52-7), steric bulk directs substitution to C2 .
Q. Advanced: How to address conflicting spectral data for byproducts in Sonogashira reactions?
Methodological Answer:
Properties
IUPAC Name |
6-(2-trimethylsilylethynyl)pyridin-3-amine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2Si/c1-13(2,3)7-6-10-5-4-9(11)8-12-10/h4-5,8H,11H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZNISYXSXJNIGC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CC1=NC=C(C=C1)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2Si | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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